molecular formula C17H25Cl2N3O2S B3169235 (S)-5-(3-Isobutyl-piperazine-1-sulfonyl)-isoquinoline dihydrochloride CAS No. 936233-01-1

(S)-5-(3-Isobutyl-piperazine-1-sulfonyl)-isoquinoline dihydrochloride

Cat. No.: B3169235
CAS No.: 936233-01-1
M. Wt: 406.4 g/mol
InChI Key: MQJQSMWCGPCSMI-CKUXDGONSA-N
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Description

(S)-5-(3-Isobutyl-piperazine-1-sulfonyl)-isoquinoline dihydrochloride (CAS 936233-01-1) is an isoquinoline sulfonamide derivative with a piperazine sulfonyl group substituted at the 5-position of the isoquinoline core. Its molecular formula is C17H23N3O2S·2HCl (M.W. 333.45 for the free base), and it is commonly used in biochemical research as a modulator of kinase activity, particularly targeting Rho-kinase (ROCK) . The (S)-stereochemistry at the piperazine ring and the bulky isobutyl substituent differentiate it from other analogs in its class, influencing its selectivity and potency.

Properties

IUPAC Name

5-[(3S)-3-(2-methylpropyl)piperazin-1-yl]sulfonylisoquinoline;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S.2ClH/c1-13(2)10-15-12-20(9-8-19-15)23(21,22)17-5-3-4-14-11-18-7-6-16(14)17;;/h3-7,11,13,15,19H,8-10,12H2,1-2H3;2*1H/t15-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJQSMWCGPCSMI-CKUXDGONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(3-Isobutyl-piperazine-1-sulfonyl)-isoquinoline dihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline core, followed by the introduction of the piperazine and sulfonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, with stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(3-Isobutyl-piperazine-1-sulfonyl)-isoquinoline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-5-(3-Isobutyl-piperazine-1-sulfonyl)-isoquinoline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The compound shares the 5-(sulfonamide)-isoquinoline scaffold with several kinase inhibitors, including Fasudil, H7, and related diazepane derivatives. Key structural variations include:

  • Heterocyclic ring type : Piperazine (6-membered) vs. diazepane (7-membered).
  • Substituents : Isobutyl (target compound) vs. methyl (H7) or fluorine (fluorinated analogs).
  • Stereochemistry : (S)-configuration in the target compound vs. racemic mixtures in older analogs.

Comparative Analysis of Key Analogs

Table 1: Comparative Overview of Isoquinoline Sulfonamide Derivatives
Compound Name & CAS Core Structure Heterocycle & Substituents Target Enzyme Inhibitory Activity (IC50) Key Applications
(S)-5-(3-Isobutyl-piperazine-1-sulfonyl)-isoquinoline dihydrochloride Isoquinoline sulfonamide Piperazine + 3-isobutyl Rho-kinase (ROCK) Not reported Preclinical ROCK inhibition studies
Fasudil (HA-1077; CAS 103745-39-7) Isoquinoline sulfonamide 1,4-Diazepane Rho-kinase 0.33 μM (ROCK-II) Vasospasm treatment, anti-inflammatory
H7 (CAS 84477-87-2) Isoquinoline sulfonamide Piperazine + 2-methyl Protein kinase C 5.8 μM (PKC) Lymphocyte function studies
(S)-4-Fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)-isoquinoline Isoquinoline sulfonamide 1,4-Diazepane + 2-methyl + 4-fluoro Rho-kinase >10x potency vs. Fasudil Enhanced ROCK selectivity

Key Findings from Comparative Studies

The target compound’s piperazine with a bulky 3-isobutyl group may enhance selectivity by reducing off-target interactions with PKC or other kinases .

Substituent Effects :

  • Fluorine addition (e.g., in (S)-4-fluoro analogs) increases potency by forming halogen bonds with kinase active sites . The absence of fluorine in the target compound suggests a trade-off between potency and metabolic stability.
  • Methyl vs. isobutyl groups : H7’s 2-methylpiperazine shows moderate PKC inhibition, while the isobutyl group in the target compound likely shifts selectivity toward ROCK due to steric and hydrophobic effects .

Stereochemical Influence :

  • The (S)-configuration in the target compound and fluorinated analogs optimizes spatial alignment with ROCK’s ATP-binding pocket, a feature absent in early racemic mixtures like H7 .

Pharmacological and Biochemical Implications

  • However, empirical data on its IC50 remain unreported.
  • Protein Kinase C (PKC) Cross-Reactivity : H7’s high PKC affinity (IC50 ~5.8 μM) contrasts with the target compound’s design, which likely minimizes PKC binding .
  • Therapeutic Potential: Fluorinated analogs (e.g., ) demonstrate enhanced ROCK inhibition, suggesting that future modifications to the target compound (e.g., halogenation) could further optimize activity .

Biological Activity

(S)-5-(3-Isobutyl-piperazine-1-sulfonyl)-isoquinoline dihydrochloride is a synthetic compound belonging to the isoquinoline derivatives class. Its unique structure, characterized by the presence of a piperazine and sulfonyl group, suggests potential biological activities relevant in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and comparative studies with similar compounds.

PropertyValue
IUPAC Name 5-[(3S)-3-(2-methylpropyl)piperazin-1-yl]sulfonylisoquinoline;dihydrochloride
CAS Number 936233-01-1
Molecular Formula C17H24ClN3O2S
Molecular Weight 369.91 g/mol

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound's binding affinity may modulate the activity of these targets, leading to a cascade of biochemical events that alter cellular functions. The exact pathways remain to be fully elucidated but are critical in understanding its therapeutic potential.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results:

  • Minimum Inhibitory Concentration (MIC) : Effective against Gram-positive bacteria with MIC values ranging from 15.625 μM to 62.5 μM.
  • Bactericidal Action : Inhibition of protein synthesis pathways was observed, alongside effects on nucleic acid and peptidoglycan production.

Case Studies

  • Vasodilatory Effects :
    A study highlighted the vasodilatory effects of similar isoquinoline sulfonamide derivatives. The most active compounds demonstrated significant increases in arterial blood flow when administered locally in animal models, indicating potential cardiovascular applications .
  • Biofilm Inhibition :
    Another study focused on the antibiofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited moderate-to-good biofilm inhibition, suggesting its utility in treating biofilm-associated infections .

Similar Compounds

Compound NameBiological Activity
Isoquinoline derivativesVarying antimicrobial effects
Piperazine derivativesDiverse pharmacological properties
Sulfonamide compoundsAntibacterial and anti-inflammatory activities

Unique Features

This compound stands out due to its specific combination of functional groups that may confer distinct biological activities compared to other similar compounds. Its structural uniqueness may enhance its binding affinity to biological targets, resulting in enhanced efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-5-(3-Isobutyl-piperazine-1-sulfonyl)-isoquinoline dihydrochloride
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(S)-5-(3-Isobutyl-piperazine-1-sulfonyl)-isoquinoline dihydrochloride

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